
5-Hydroxy-Ivabradin
Übersicht
Beschreibung
Hydroxy Ivabradine is a derivative of Ivabradine, a medication primarily used to treat certain heart conditions by reducing the heart rate. Ivabradine works by selectively inhibiting the pacemaker current (I_f) in the sinoatrial node, which is responsible for regulating heart rate. Hydroxy Ivabradine retains similar properties but has been modified to include a hydroxyl group, potentially altering its pharmacokinetic and pharmacodynamic profile.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
- Chronic Heart Failure : Hydroxy Ivabradine is utilized as an adjunct therapy in patients with heart failure with reduced ejection fraction (HFrEF). Clinical trials have demonstrated significant reductions in hospitalizations and improved quality of life metrics when used alongside standard therapies such as beta-blockers and ACE inhibitors .
- Stable Angina Pectoris : The compound is also indicated for the symptomatic treatment of chronic stable angina pectoris. By lowering heart rate, it reduces myocardial oxygen demand, thereby alleviating angina symptoms .
- Cardiac Remodeling : Research indicates that Hydroxy Ivabradine may attenuate cardiac remodeling processes associated with heart failure, such as left ventricular hypertrophy and fibrosis. This effect is attributed to its anti-remodeling properties, which include antifibrotic and anti-inflammatory actions .
Case Study 1: Efficacy in Heart Failure
A study involving 6505 patients with chronic heart failure showed that Hydroxy Ivabradine significantly decreased the risk of cardiovascular death or hospitalization due to worsening heart failure by 18% compared to placebo. The patients exhibited a mean reduction in heart rate of approximately 16 beats per minute after treatment .
Case Study 2: Impact on Cardiac Biomarkers
In a clinical trial assessing the short-term effects of Hydroxy Ivabradine on biomarkers associated with heart failure, patients receiving the drug showed significant decreases in NT-Pro BNP and neopterin levels—indicators of cardiac stress—correlating positively with reductions in heart rate .
Comparative Data Table
Biochemische Analyse
Biochemical Properties
Hydroxy Ivabradine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for determining heart rate in the sinoatrial node . This interaction results in a reduction in heart rate, making Hydroxy Ivabradine a potential therapeutic agent for conditions like heart failure .
Cellular Effects
Hydroxy Ivabradine has significant effects on various types of cells and cellular processes. It influences cell function by modulating the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Hydroxy Ivabradine involves its binding interactions with biomolecules and changes in gene expression. It acts as a negative chronotropic agent by inducing a concentration-dependent blockade of the HCN channel, leading to a reduction in heart rate . This action is achieved through the inhibition of cation movement within the HCN channel .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxy Ivabradine change over time. It has been shown to enhance left ventricular ejection fraction, indicating improved cardiac function
Dosage Effects in Animal Models
In animal models, the effects of Hydroxy Ivabradine vary with different dosages. It has been shown to reduce myocardial fibrosis, apoptosis, inflammation, and oxidative stress, as well as increase autophagy
Metabolic Pathways
Hydroxy Ivabradine is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Ivabradine typically involves the introduction of a hydroxyl group into the Ivabradine molecule. This can be achieved through various chemical reactions, such as hydroxylation. The process often requires specific catalysts and reaction conditions to ensure the selective addition of the hydroxyl group without affecting other parts of the molecule.
Industrial Production Methods: Industrial production of Hydroxy Ivabradine follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxy Ivabradine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The molecule can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include acidic or basic environments, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Hydroxy Ivabradine can yield a ketone or aldehyde derivative .
Wirkmechanismus
Hydroxy Ivabradine exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the I_f channels in the sinoatrial node. This inhibition slows the diastolic depolarization phase, reducing the heart rate without affecting myocardial contractility. The molecular targets include the HCN channels, and the pathways involved are primarily related to the regulation of heart rate and rhythm .
Vergleich Mit ähnlichen Verbindungen
Ivabradine: The parent compound, primarily used for heart rate reduction.
Beta-blockers (e.g., Atenolol): Used for similar indications but with different mechanisms of action.
Calcium channel blockers (e.g., Amlodipine): Another class of heart rate-reducing agents with distinct pharmacological profiles.
Uniqueness: Hydroxy Ivabradine is unique due to its selective inhibition of the I_f channels without the negative inotropic effects seen with beta-blockers and calcium channel blockers. This makes it a valuable alternative for patients who cannot tolerate these other medications .
Biologische Aktivität
Hydroxy Ivabradine, a metabolite of Ivabradine, has gained attention for its potential biological activities, particularly in cardiovascular health. This article explores its pharmacological properties, mechanisms of action, and clinical implications, supported by relevant data and case studies.
Overview of Ivabradine and Its Metabolite
Ivabradine is primarily known as a selective inhibitor of the funny current (I_f) in sinoatrial node cells, which regulates heart rate. Hydroxy Ivabradine is formed through the metabolism of Ivabradine and may exhibit distinct biological activities that contribute to the therapeutic effects observed in cardiovascular diseases.
I_f Current Inhibition :
- Hydroxy Ivabradine retains the ability to selectively inhibit the I_f current, similar to its parent compound. This inhibition results in a reduction of heart rate without affecting myocardial contractility or conduction velocity, distinguishing it from traditional beta-blockers .
Endothelial Function :
Heart Rate Reduction
- Clinical trials have demonstrated that Ivabradine significantly reduces heart rate in patients with chronic heart failure and angina. The reduction in heart rate leads to improved cardiac output and better oxygenation of myocardial tissues .
Impact on Biomarkers
- A study involving heart failure patients showed that treatment with Ivabradine led to significant reductions in NT-Pro BNP and neopterin levels, biomarkers associated with heart failure severity. While direct studies on Hydroxy Ivabradine are sparse, it is expected to exhibit similar effects due to its pharmacological profile .
Case Studies and Clinical Findings
- Heart Failure Management :
- Angina Pectoris :
Comparative Data Table
Parameter | Ivabradine | Hydroxy Ivabradine |
---|---|---|
Mechanism | I_f current inhibition | I_f current inhibition |
Heart Rate Reduction | Significant | Expected similar effect |
Impact on Biomarkers | Decrease in NT-Pro BNP | Hypothesized decrease |
Endothelial Function | Improved | Expected improvement |
Eigenschaften
IUPAC Name |
3-(3-hydroxypropyl)-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-13-8-11-4-6-16(5-3-7-17)15(18)10-12(11)9-14(13)20-2/h8-9,17H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGKDLFPXLGFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144502 | |
Record name | 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001144502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235547-07-5 | |
Record name | 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235547-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxy ivabradine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235547075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001144502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXY IVABRADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q9GZQ9LJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.